1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane is a useful research compound. Its molecular formula is C9H4F15I and its molecular weight is 524.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science
Fluorinated compounds, like "1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane," are often used in the synthesis of materials with unique properties, such as increased density, enhanced detonation performance, and improved thermal stability. These properties are particularly desirable in the development of energetic materials for applications requiring high performance and stability. For instance, the synthesis of pentafluorosulfanyl-substituted pyrazole and triazole derivatives through click chemistry demonstrates how fluorinated groups can significantly impact the physical properties of materials, offering benefits like remarkable density increases and enhanced detonation performance over materials containing traditional CF3 groups (Ye et al., 2007).
Chemistry of Polyvalent Iodine
The chemistry of polyvalent iodine, particularly involving organoiodine compounds, is a field of explosive development due to the oxidizing properties and environmental benignity of polyvalent organic iodine reagents. These compounds are utilized in various oxidative transformations of complex organic molecules, offering a toolbox for synthetic chemists to achieve selective transformations efficiently. The study by Zhdankin and Stang (2008) provides a comprehensive overview of the advancements in polyvalent iodine chemistry, highlighting its broad applicability in organic synthesis (Zhdankin & Stang, 2008).
Hypervalent Iodine(III) Compounds in Radical Chemistry
Hypervalent iodine(III) compounds exhibit valuable ionic and radical reactivity, making them versatile reagents in organic chemistry for constructing various chemical bonds. Their application in radical chemistry, as detailed by Wang and Studer (2017), showcases the potential of these compounds in enabling efficient and selective chemical transformations, including the construction of C–CF3 and X–CF3 bonds among others. This highlights the utility of iodine(III) reagents in expanding the chemist's arsenal for molecular construction (Wang & Studer, 2017).
Fluorine Chemistry and Functional Materials
The unique properties of fluorinated compounds are leveraged in the synthesis of functional materials with low surface energy, high stability, and distinctive physical and chemical properties. For example, the development of novel styrene-based materials with fluorinated side chains demonstrates the potential of fluorinated compounds in creating materials with specific desired properties, such as low surface energy and high thermal stability (Borkar et al., 2004).
Environmental Distribution of Fluorinated Compounds
The widespread use and environmental persistence of fluorinated compounds, including perfluoroalkyl ether carboxylic and sulfonic acids, have led to their global distribution in surface waters. Research by Pan et al. (2018) underscores the importance of monitoring and understanding the environmental impact of novel fluorinated compounds, reflecting the ongoing challenges and considerations in their application and management (Pan et al., 2018).
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F15I/c10-3(11,1-2-25)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTHRDRXTVTNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880156 | |
Record name | 1-Iodo-1H,1H,2H,2H-perfluorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-52-9 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2043-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodo-1H,1H,2H,2H-perfluorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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